molecular formula C13H20F5NO3 B15095605 2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester

2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B15095605
M. Wt: 333.29 g/mol
InChI Key: ZZELAXXHMYYZLC-UHFFFAOYSA-N
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Description

2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that has garnered attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a piperidine ring, a carboxylic acid ester group, and a pentafluoroethyloxymethyl moiety, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester typically involves the Steglich esterification method. This method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to facilitate the esterification of carboxylic acids under mild conditions . The reaction proceeds through the formation of an O-acylisourea intermediate, which reacts with the alcohol to form the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of safer and more sustainable solvents, such as dimethyl carbonate (DMC), has been explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The pentafluoroethyloxymethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can modulate the activity of target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid methyl ester
  • 2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid ethyl ester

Uniqueness

Compared to similar compounds, 2-Pentafluoroethyloxymethyl-piperidine-1-carboxylic acid tert-butyl ester offers unique advantages due to its tert-butyl ester group. This group provides greater steric hindrance, enhancing the compound’s stability and resistance to hydrolysis. Additionally, the pentafluoroethyloxymethyl moiety imparts unique electronic properties, making it a valuable building block in the synthesis of fluorinated organic molecules .

Properties

Molecular Formula

C13H20F5NO3

Molecular Weight

333.29 g/mol

IUPAC Name

tert-butyl 2-(1,1,2,2,2-pentafluoroethoxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H20F5NO3/c1-11(2,3)22-10(20)19-7-5-4-6-9(19)8-21-13(17,18)12(14,15)16/h9H,4-8H2,1-3H3

InChI Key

ZZELAXXHMYYZLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1COC(C(F)(F)F)(F)F

Origin of Product

United States

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